Gibbilimbol D
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H20O |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
4-[(E)-oct-3-enyl]phenol |
InChI |
InChI=1S/C14H20O/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h5-6,9-12,15H,2-4,7-8H2,1H3/b6-5+ |
InChI Key |
UTXMWVVQOZAGKZ-AATRIKPKSA-N |
Isomeric SMILES |
CCCC/C=C/CCC1=CC=C(C=C1)O |
Canonical SMILES |
CCCCC=CCCC1=CC=C(C=C1)O |
Synonyms |
4-(3-octenyl)phenol gibbilimbol D |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Gibbilimbol D
Total Synthesis Approaches for Gibbilimbol D
A comprehensive, peer-reviewed total synthesis of this compound has not been prominently reported, meaning specific, established synthetic pathways are not publicly available. However, the general structure of this compound, which features a phenolic head and a long alkenyl chain, suggests that its synthesis could be approached using established organometallic cross-coupling reactions.
Established Synthetic Pathways and Key Intermediates
Based on the synthesis of similar alkenylphenols, a plausible retrosynthetic analysis of this compound would disconnect the molecule at the bond between the aromatic ring and the aliphatic chain. This would lead to two key intermediates: a protected phenol (B47542) derivative functionalized for coupling (e.g., as a boronic acid, halide, or triflate) and an appropriately functionalized long-chain alkenyl partner.
Potential Key Intermediates:
Aromatic component: 4-Hydroxyphenylboronic acid or a protected version thereof (e.g., 4-(tert-butyldimethylsilyloxy)phenylboronic acid).
Alkenyl component: A C16 alkenyl halide or triflate with the double bond at the C-5 position.
The synthesis of the alkenyl fragment would likely involve multi-step sequences to install the double bond at the desired position with the correct stereochemistry, potentially starting from smaller, commercially available building blocks and utilizing reactions such as the Wittig reaction or olefin metathesis.
Mechanistic Considerations of Synthetic Reactions
The key bond formation in a hypothetical synthesis of this compound would likely involve a transition metal-catalyzed cross-coupling reaction.
Copper-Catalyzed Coupling: While Suzuki and Negishi couplings (palladium-catalyzed) are more common for such transformations, copper-catalyzed couplings, such as the Sonogashira coupling (for alkynes which can then be reduced) or Ullmann-type couplings, could also be envisioned. In a hypothetical copper-catalyzed coupling to form an analog, a copper(I) catalyst would facilitate the reaction between an aryl halide and an organometallic reagent or terminal alkyne. The catalytic cycle would involve oxidative addition, transmetalation, and reductive elimination steps.
Ramberg–Bäcklund Reaction: The Ramberg–Bäcklund reaction is primarily used for the synthesis of alkenes from α-halo sulfones. While not directly applicable to the primary bond formation between the aromatic ring and the side chain of this compound, it could be a crucial tool in the synthesis of the C16 alkenyl fragment. This reaction proceeds via the formation of an episulfone intermediate from an α-halo sulfone upon treatment with a base, which then extrudes sulfur dioxide to yield the alkene. This method is particularly useful for creating sterically hindered or otherwise challenging double bonds.
Optimization of Reaction Conditions and Yields
For any proposed synthesis, optimization would be critical. This would involve screening various catalysts (e.g., different palladium or copper complexes and ligands), solvents, bases, and temperatures to maximize the yield of the cross-coupling reaction and minimize side products. The stereoselectivity of the double bond formation in the alkenyl chain would also be a major focus, with reaction conditions being fine-tuned to favor the desired E- or Z-isomer. Purification of the final product and intermediates would likely rely on chromatographic techniques.
Semisynthesis and Analog Generation Strategies Inspired by this compound
Given the challenges of total synthesis, semisynthesis starting from the natural product or closely related compounds can be a more direct route to novel analogs for structure-activity relationship (SAR) studies.
Chemical Modifications of Natural Gibbilimbol Scaffolds
Starting with isolated this compound, several modifications to the phenolic hydroxyl group and the alkenyl side chain could be envisioned to explore the chemical space and probe biological activity.
Modification of the Phenolic Group: The hydroxyl group is a prime target for modification. Etherification or esterification would allow for the introduction of a wide variety of functional groups to study the effect of polarity, sterics, and hydrogen bonding potential on activity.
Modification of the Alkenyl Chain: The double bond within the C16 chain is another key site for chemical derivatization. Reactions such as epoxidation, dihydroxylation, or hydrogenation could provide analogs with altered conformations and physicochemical properties.
Rational Design Principles for Novel Analogues
The rational design of new this compound analogs would be guided by the desire to enhance potency, selectivity, and pharmacokinetic properties.
Isosteric Replacement: The phenolic hydroxyl group could be replaced with other functional groups that can act as hydrogen bond donors or acceptors, such as a primary amine, a thiol, or a carboxylic acid.
Chain Length and Unsaturation: The length of the alkenyl chain and the position and geometry of the double bond are likely critical for biological activity. A systematic variation of the chain length and the introduction or removal of double bonds would be a key strategy.
Aromatic Ring Substitution: Introducing substituents onto the aromatic ring could modulate the electronic properties and steric profile of the molecule. Electron-donating or electron-withdrawing groups could be installed to fine-tune the acidity of the phenol and its interaction with biological targets.
Biological Activities and Phenotypic Effects of Gibbilimbol D and Its Analogues Excluding Clinical Human Trials
General Overview of Bioactivity Spectrum
Gibbilimbol D, a member of the alkenylphenol class of compounds, has demonstrated a range of biological activities. ontosight.airesearchgate.net Research has indicated its potential in several areas, including antimicrobial and antiparasitic applications. researchgate.netmdpi.com The lipophilic nature of its chemical structure, which includes a phenol (B47542) ring attached to an octenyl chain, is considered a key factor in its interaction with biological systems. ontosight.ai Analogues of the gibbilimbols, such as gibbilimbol B, have also been investigated for their biological potential, showing anti-Leishmania, anti-Trypanosoma, anticancer, and antibacterial effects. researchgate.netmdpi.com The simple structure of these compounds makes them attractive models for the design and synthesis of new analogues with potentially enhanced activities. researchgate.net
Antimicrobial Activities
This compound and its related compounds have shown notable antibacterial properties against several bacterial species. All four gibbilimbols (A-D) have demonstrated activity against Staphylococcus epidermidis and Bacillus cereus. researchgate.netresearchgate.net Furthermore, gibbilimbols have exhibited bactericidal activity against Mycobacterium bovis BCG. researchgate.netmdpi.com While much of the research on antigonococcal activity has focused on Gibbilimbol B and its synthetic analogues, the findings highlight the potential of the gibbilimbol scaffold in combating Neisseria gonorrhoeae. mdpi.comresearchgate.net
Studies on synthetic analogues of gibbilimbol B have provided insights into the inhibitory potency of this class of compounds. In the context of Neisseria gonorrhoeae, synthetic phenylalkylamides inspired by gibbilimbol B demonstrated significant bactericidal activity. mdpi.com Notably, all synthesized amides, with one exception, showed superior efficacy in killing gonococci when compared to the natural product gibbilimbol B. mdpi.com For instance, compound 8 ((E)-4-chloro-N-(oct-4-en-1-yl)benzamide) exhibited a four-fold improvement in bactericidal activity over gibbilimbol B. researchgate.net The minimum bactericidal concentrations (MBC) for these analogues were comparable to the control antibiotic, ceftriaxone. mdpi.com
**Table 1: Antibacterial Activity of Gibbilimbol B Analogues against *Neisseria gonorrhoeae***
| Compound | MBC50 (µM) | MBC90 (µM) |
|---|---|---|
| Gibbilimbol B | >50 | >50 |
| Analogue 2 | 12.5 | 25.0 |
| Analogue 3 | 12.5 | 25.0 |
| Analogue 4 | 12.5 | 25.0 |
| Analogue 5 | 6.25 | 12.5 |
| Analogue 6 | 6.25 | 12.5 |
| Analogue 7 | 6.25 | 12.5 |
| Analogue 8 | 6.25 | 12.5 |
| Ceftriaxone | 6.25 | 12.5 |
Data derived from studies on synthetic phenylalkylamides inspired by Gibbilimbol B. mdpi.com
Antibacterial Efficacy (e.g., against Neisseria gonorrhoeae, Staphylococcus epidermidis, Bacillus cereus, Mycobacterium bovis BCG)
Antiparasitic Activities
Analogues of gibbilimbols have been investigated for their activity against the parasite Leishmania infantum, the causative agent of visceral leishmaniasis. nih.govusp.brresearchgate.net Both gibbilimbol A and B have been evaluated against L. infantum, with gibbilimbol B showing potential against the parasite. nih.govfapesp.br This has led to the synthesis of various analogues to improve upon this activity. nih.gov
Research has demonstrated the efficacy of gibbilimbol analogues against both the promastigote and the clinically relevant intracellular amastigote forms of L. infantum. nih.govresearchgate.net Synthetic analogues of gibbilimbol B have shown improved potency against both parasitic stages. nih.gov For example, a series of 12 amide analogues inspired by gibbilimbol B were synthesized and tested. nih.govacs.org Several of these compounds displayed potent activity against intracellular amastigotes, with some showing efficacy superior to the natural product and comparable to the standard drug miltefosine. nih.gov Specifically, compounds 9 , 10 , and 12 were identified as promising hits with significant activity against amastigotes and a high selectivity index. nih.gov
**Table 2: Antileishmanial Activity of Gibbilimbol B Analogues against *Leishmania infantum***
| Compound | Promastigote EC50 (µM) | Amastigote EC50 (µM) |
|---|---|---|
| Gibbilimbol B | 99.4 | 95.1 |
| Analogue 9 | - | 12.7 |
| Analogue 10 | - | 12.2 |
| Analogue 12 | - | 5.1 |
| Miltefosine | - | 6.5 |
Data derived from studies on synthetic amides inspired by Gibbilimbol B. nih.gov
Antitrypanosomal Effects (Trypanosoma cruzi)
This compound and its synthetic analogues have demonstrated notable activity against Trypanosoma cruzi, the protozoan parasite responsible for Chagas disease. Research has focused on their efficacy against the different life cycle stages of the parasite, particularly the infective trypomastigotes and the intracellular amastigotes.
In vitro studies have confirmed the antitrypanosomal potential of gibbilimbol compounds. Gibbilimbol B, a closely related natural phenol, has shown activity against the trypomastigote forms of T. cruzi. researchgate.netmdpi.com This has prompted the synthesis of numerous analogues to enhance potency and selectivity. nih.govnih.gov
Synthetic analogues of gibbilimbol B have shown promising activity against both trypomastigote and amastigote forms of T. cruzi. researchgate.net For instance, a series of 24 chemically related analogues were developed and tested, with many demonstrating significant activity against trypomastigotes, some with EC50 values below 20 μM. nih.govscinews.uz One particular analogue, LINS03003 (n-octyl-4-hydroxybenzylamine), displayed potent activity against the amastigote form, with an IC50 value of 5.5 μM. researchgate.netnih.gov Another study highlighted two synthetic derivatives, LINS03018 and LINS03024, which were effective against both trypomastigotes and the clinically relevant intracellular amastigotes. nih.gov
The following table summarizes the antitrypanosomal activity of selected gibbilimbol analogues against Trypanosoma cruzi.
| Compound/Analogue | Parasite Form | IC50/EC50 (µM) | Reference |
| Gibbilimbol B | Trypomastigotes | 17 µg/mL | researchgate.net |
| LINS03003 | Amastigotes | 5.5 | researchgate.netnih.gov |
| LINS03018 (1) | Trypomastigotes | 230.2 | nih.gov |
| LINS03024 (2) | Trypomastigotes | 32.06 | nih.gov |
| Analogue 1g | Trypomastigotes | 5.6 | scinews.uz |
| Analogue 2c | Trypomastigotes | 7.7 | scinews.uz |
Cytotoxic and Antiproliferative Activities (Non-Clinical Models)
Beyond its antiparasitic effects, this compound and its parent compounds have been evaluated for their cytotoxic and antiproliferative activities against various cancer cell lines in non-clinical settings.
Early studies identified this compound as having cytotoxic activity. Specifically, it was evaluated against KB nasopharyngeal carcinoma cells, where it demonstrated an ED50 of 3.9 µg/mL. academicjournals.orgacademicjournals.org This initial finding spurred further investigation into the anticancer potential of related compounds.
Gibbilimbol B has also been tested against a panel of human cancer cell lines, including lung (A549), prostate (PC-3), and breast (MDAMB-231 and MCF7) cancer cells, showing dose-dependent growth inhibition. academicjournals.orgacademicjournals.org
The assessment of cellular viability and growth inhibition is a critical step in evaluating the potential of a compound as an antiproliferative agent. For gibbilimbol B, studies have shown it effectively suppresses cancer cell growth in a dose-dependent manner. academicjournals.orgacademicjournals.org For example, the IC50 values for gibbilimbol B against various cancer cell lines were determined to be 39.7 µg/mL for A549, 32.1 µg/mL for PC-3, 11.1 µg/mL for MDAMB-231, and 11.9 µg/mL for MCF7. academicjournals.org
Analogues of gibbilimbol B have also demonstrated promising antiproliferative activity. While some synthetic derivatives showed reduced cytotoxicity compared to the natural product, they maintained significant antiparasitic action, indicating a potential for developing selective agents. researchgate.net The evaluation against murine fibroblasts (NCTC cells) for many of these analogues showed low cytotoxicity, with CC50 values often greater than 200 μM, suggesting a favorable selectivity index for their antiparasitic effects. nih.govscinews.uz
The following table presents the cytotoxic activity of Gibbilimbol B against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| KB | Nasopharyngeal Carcinoma | 3.9 (ED50) | academicjournals.orgacademicjournals.org |
| A549 | Lung | 39.7 | academicjournals.org |
| PC-3 | Prostate | 32.1 | academicjournals.org |
| MDAMB-231 | Breast | 11.1 | academicjournals.org |
| MCF7 | Breast | 11.9 | academicjournals.org |
Mechanistic Insights into Gibbilimbol D S Biological Action
Cellular and Subcellular Targets and Disruptions
The biological activity of Gibbilimbol D and its analogs stems from their ability to interact with and disrupt essential cellular and subcellular structures. Research has particularly highlighted their effects on cellular membranes, mitochondria, and acidocalcisomes, leading to a cascade of events that compromise cellular integrity and function.
Interaction with Cellular and Subcellular Membranes (e.g., Bacterial Cell Membranes, Parasite Plasma Membrane)
The amphipathic nature of this compound, characterized by a polar head and a lipophilic tail, suggests a potential to interact with and disrupt the integrity of cellular membranes. researchgate.net This interaction is a key aspect of its proposed mechanism of action.
Studies on synthetic analogs of Gibbilimbol B, a closely related compound, have provided insights into these membrane interactions. While some analogs did not cause significant alterations in the plasma membrane potential of Trypanosoma cruzi trypomastigotes, the natural prototype, Gibbilimbol B, is known to target the parasite's cell membrane. nih.govmdpi.com This suggests that structural modifications can influence the primary cellular target.
In the context of bacteria, it is proposed that Gibbilimbol B may target bacterial cell membranes, leading to increased permeability and disruption of their integrity. researchgate.net This is a common mechanism for amphiphilic compounds which can insert into the lipid bilayer, causing destabilization and leakage of intracellular contents. researchgate.net Similarly, amides inspired by Gibbilimbol B have been shown to have bactericidal activity, with the introduction of an amide group potentially enhancing interactions with bacterial enzymes or membrane-associated proteins. researchgate.net
In parasites like Leishmania (L.) infantum, while some amide analogs of Gibbilimbol B did not directly permeabilize the plasma membrane, they initiated a cascade of events that ultimately impacted membrane-bound organelles. nih.govacs.org This indicates that even without direct plasma membrane disruption, the compound's influence on other subcellular membranes can be a critical component of its biological effect. The interaction of antimicrobial peptides with bacterial membranes, a process that can involve lipid extraction and membrane bulging, provides a parallel for understanding how such compounds can disrupt membrane integrity without causing macroscopic damage. ogs.it
Mitochondrial Dysfunction and Bioenergetic System Collapse
A significant aspect of the biological action of this compound and its analogs is the induction of mitochondrial dysfunction, leading to a collapse of the cell's bioenergetic system. nih.govnih.gov Mitochondria are central to cellular energy production and their impairment can have catastrophic consequences for the cell. mdpi.com
A key event in mitochondrial dysfunction is the depolarization of the mitochondrial membrane potential (ΔΨm). nih.gov This potential is crucial for the process of oxidative phosphorylation and ATP synthesis. nih.gov
Studies on synthetic analogs of Gibbilimbol B have demonstrated their ability to induce significant depolarization of the mitochondrial membrane in T. cruzi trypomastigotes. nih.gov For instance, one analog, compound 1, caused a notable depolarization, which is a critical step in its lethal effect on the parasite. nih.gov Similarly, another analog, compound 2, also resulted in statistically significant mitochondrial depolarization. nih.gov In studies with Leishmania (L.) infantum, an amide analog of Gibbilimbol B (compound 9) also caused depolarization of the mitochondrial membrane potential. nih.govacs.org This effect is often measured using fluorescent dyes like TMRM or JC-1, where changes in fluorescence indicate alterations in the mitochondrial membrane potential. mdpi.comsartorius.com
The depolarization of the mitochondrial membrane disrupts the proton gradient necessary for ATP synthase to function, thereby crippling the cell's primary energy production machinery. nih.gov
The depolarization of the mitochondrial membrane directly impacts ATP synthesis and can alter the production of reactive oxygen species (ROS). nih.govnih.gov ATP is the main energy currency of the cell, and its depletion leads to a bioenergetic crisis. uchicago.edu
In T. cruzi treated with a synthetic analog of Gibbilimbol B (compound 1), a significant decrease in ATP levels was observed, indicating a severe impairment of the bioenergetic system. nih.gov This reduction in ATP is a direct consequence of the mitochondrial membrane depolarization and the subsequent failure of oxidative phosphorylation. nih.gov
Interestingly, the same compound also led to a decrease in ROS production. nih.gov While mitochondrial dysfunction can sometimes lead to increased ROS, in this case, the breakdown of the respiratory chain appears to curtail ROS generation. nih.gov Conversely, another analog (compound 2) did not significantly alter ATP or ROS levels, highlighting how subtle structural changes can lead to different biological outcomes. nih.gov In studies on Leishmania, one Gibbilimbol B-inspired amide (compound 9) caused a reduction in ROS levels, while another (compound 10) induced a gradual reduction. nih.govacs.org This suggests that the impact on ROS can vary depending on the specific compound and the organism.
The balance of ROS is critical for cellular signaling and health, and its disruption can contribute to cellular damage and death. mdpi.com
Depolarization of Mitochondrial Membrane Potential
Impact on Acidocalcisomes and Intracellular Calcium Homeostasis
Acidocalcisomes are acidic organelles rich in calcium and polyphosphate that play a crucial role in regulating intracellular pH and calcium homeostasis in various organisms, including protozoan parasites. nih.govacs.org Disruption of these organelles is another key mechanism of action for this compound analogs.
Studies have shown that synthetic analogs of Gibbilimbol B can induce the alkalinization of acidocalcisomes in T. cruzi. nih.gov This change in the organelle's internal pH can lead to the release of stored ions, including calcium. researchgate.net
In Leishmania (L.) infantum, a Gibbilimbol B-inspired amide (compound 9) induced strong alkalinization of acidocalcisomes, which resulted in a significant and rapid increase in intracellular Ca2+ levels. nih.govacs.org This surge in cytosolic calcium can trigger a variety of cellular processes, including the depolarization of the mitochondrial membrane, further contributing to the cell's demise. nih.govacs.org However, in the case of the T. cruzi analogs, the alkalinization of acidocalcisomes did not lead to an increase in cytosolic Ca2+, suggesting that the mitochondrial impairment might be a direct effect of the compounds rather than a consequence of calcium imbalance. nih.gov
The regulation of intracellular calcium is vital for numerous cellular functions, and its dysregulation can have profound and often lethal effects on the cell. nih.gov
Molecular Mechanisms of Action
While the cellular targets of this compound and its analogs have been identified, the precise molecular interactions that initiate these disruptive events are still under investigation. The introduction of an amide group in synthetic analogs, for example, is thought to enhance antibacterial activity by facilitating interactions with bacterial enzymes or membrane-associated proteins through hydrogen bonding or electrostatic interactions. researchgate.net These molecular interactions could interfere with essential processes like cell wall synthesis or metabolic pathways. mdpi.com
Further research, including molecular docking and protein-binding analyses, is needed to fully elucidate the specific molecular targets and the nature of the chemical interactions that underpin the biological activity of this compound and its derivatives. mdpi.comnih.gov
Modulation of Specific Enzymes (e.g., Trypanothione (B104310) Reductase)
Trypanothione reductase (TR) is a vital flavoenzyme found in parasitic protozoa like Trypanosoma and Leishmania. proteopedia.org It is the central enzyme in the trypanothione-based thiol metabolism, which is essential for the parasite's defense against oxidative stress and survival within a host. frontiersin.orgwikipedia.org Because this enzyme is absent in humans, it is a primary target for the development of new anti-parasitic drugs. proteopedia.orgwikipedia.org
While direct enzymatic inhibition studies on this compound are not extensively documented in the provided research, related compounds have been investigated for their potential to target TR. In-silico studies on synthetic analogues of Gibbilimbol B, a closely related alkenylphenol, have explored their interaction with Trypanosoma cruzi trypanothione reductase (Tc-TR). nih.gov These computational models are instrumental in the early phases of drug discovery to predict the potential of molecules to bind to and inhibit enzyme function. nih.gov The research demonstrated the anti-parasitic potential of these test compounds against Tc-TR through molecular docking studies, which identify the binding cavity and crucial amino acid interactions within the enzyme's active site. nih.gov
The active site of TR features a deep cleft where the substrate, trypanothione, binds. nih.gov The enzyme catalyzes the NADPH-dependent reduction of trypanothione disulfide to its dithiol form, a critical step in the parasite's antioxidant defense system. nih.govmdpi.com The potential for specific inhibitors to bind within this cavity, disrupting the normal enzymatic function, highlights the promise of this target. frontiersin.org Although these findings pertain to analogues of Gibbilimbol B, they suggest a plausible mechanism for this compound that warrants further empirical investigation.
| Study Focus | Target Enzyme | Methodology | Key Finding | Source |
|---|---|---|---|---|
| Anti-parasitic potential of Gibbilimbol B synthetic analogues | Trypanothione Reductase from Trypanosoma cruzi (Tc-TR) | Protein Modelling, Molecular Docking | Demonstrated the in-silico potential of test compounds to bind to the active site of Tc-TR, suggesting a possible mechanism of action. | nih.gov |
| General TR Inhibition | Trypanothione Reductase from Leishmania infantum (LiTR) | Enzymatic Inhibition Assays | TR is a validated drug target, and its inhibition impairs parasite infectivity. | mdpi.com |
| TR Structure and Function | Trypanosomatid TR | General Review | TR is a homodimeric enzyme crucial for parasite survival against oxidative stress. | frontiersin.org |
Influence on Signal Transduction Pathways (e.g., NF-κB inflammatory pathway)
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central signaling cascade that regulates a host of cellular processes, including immune and inflammatory responses, cell survival, and proliferation. wikipedia.orgnih.gov It is found in almost all animal cell types and responds to various stimuli such as stress, cytokines, and bacterial or viral antigens. wikipedia.org The pathway's incorrect regulation is linked to numerous inflammatory diseases, making it a significant target for therapeutic intervention. wikipedia.orgnih.gov
Research has indicated that the class of compounds to which this compound belongs possesses anti-inflammatory properties. Specifically, a study on alkenylphenols isolated from Piper obliquum, which includes Gibbilimbols A, B, C, and D, demonstrated potent anti-inflammatory activity within an NF-κB model. researchgate.net This suggests that this compound may exert its effects by modulating this critical pathway.
The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. wikipedia.org Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. wikipedia.orgfrontiersin.org This frees the NF-κB complex (typically a heterodimer of p50 and RelA/p65) to translocate into the nucleus. wikipedia.org Once in the nucleus, it binds to specific DNA sequences to initiate the transcription of pro-inflammatory genes, including cytokines and chemokines. frontiersin.org The inhibition of this pathway by this compound could occur at any of these steps, from IKK activation to NF-κB nuclear translocation or DNA binding, thereby reducing the inflammatory response.
| Pathway Component | Function | Potential Influence of this compound | Source |
|---|---|---|---|
| IκB Kinase (IKK) Complex | Phosphorylates IκBα, triggering its degradation. | May inhibit IKK activation, preventing downstream signaling. | wikipedia.orgfrontiersin.org |
| Inhibitor of κB (IκBα) | Sequesters NF-κB in the cytoplasm. | May stabilize IκBα, preventing its degradation. | wikipedia.org |
| NF-κB (p50/RelA) | Transcription factor that moves to the nucleus to activate pro-inflammatory genes. | May interfere with nuclear translocation or DNA binding. | wikipedia.orgfrontiersin.org |
| Alkenylphenols (Gibbilimbols A-D) | Bioactive compounds from Piper obliquum. | Demonstrated potent anti-inflammatory activity in an NF-κB model. | researchgate.net |
Alterations in Protein Profiles and Macromolecular Interactions
The biological activity of a compound is often underpinned by its ability to alter the expression levels of cellular proteins and modify complex macromolecular interactions. bakerlab.org Techniques like large-scale proteomics allow for a global view of these changes, providing crucial clues about a compound's mechanism of action. mdpi.com Such studies can reveal effects on various functional proteins that influence cell properties like proliferation and survival. mdpi.com
While specific proteomics data for this compound is not detailed in the available literature, research into its close analogue, Gibbilimbol B, highlights the utility of this approach. A study was presented focusing on the use of large-scale proteomics to uncover the molecular mechanisms of Gibbilimbol B. conventus.de This suggests that the scientific community is employing these advanced techniques to understand the broader class of gibbilimbol compounds.
Macromolecular interactions, such as protein-protein or protein-ligand binding, are fundamental to nearly all biological processes. pasteur.frnih.gov Methods like Biolayer Interferometry (BLI) and Surface Plasmon Resonance (SPR) are used to measure the kinetics and affinity of these interactions in real-time. harvard.eduunc.edu A comprehensive study on this compound would likely involve these techniques to identify its direct binding partners and understand how it perturbs the cellular interaction network. Investigating the proteomic changes induced by this compound would illuminate which cellular pathways are most affected and could confirm targets suggested by other analyses, such as the NF-κB pathway proteins.
| Technique | Purpose | Potential Application for this compound Research | Source |
|---|---|---|---|
| Large-Scale Proteomics | To identify and quantify the complete set of proteins in a cell or tissue, revealing changes in expression levels. | Identify cellular proteins and pathways affected by this compound treatment. A study on Gibbilimbol B has been noted. | mdpi.comconventus.de |
| Biolayer Interferometry (BLI) | Measures the kinetics (kₐ, kₔ) and affinity (K₋) of macromolecular interactions. | To determine if this compound directly binds to specific target proteins (e.g., TR, IKK) and quantify the binding strength. | harvard.edu |
| Surface Plasmon Resonance (SPR) | Determines bimolecular interactions by measuring changes in the refractive index at a sensor surface. | To validate binding interactions and determine on- and off-rates for this compound with its molecular targets. | unc.edu |
Structure Activity Relationship Sar Studies and Computational Modeling
Elucidation of Structure-Activity Relationships
SAR studies are fundamental in medicinal chemistry, allowing for the rational design of new molecules by relating structural changes to their effects on biological activity. drugdesign.org For Gibbilimbol analogues, these studies have focused on three main areas of the molecule.
Modifications to the para-position of the aromatic ring have been a key area of investigation for Gibbilimbol analogues. Studies have explored a range of substituents, including electron-donating groups (e.g., alkyl, methoxy) and electron-withdrawing groups (e.g., nitro, fluoro, chloro), to probe their influence on bioactivity. mdpi.comscinews.uz
In studies on antitrypanosomal activity against Trypanosoma cruzi, results suggested that the presence of t-butyl or nitro groups at the para-position, combined with appropriate side chains, was essential for biological activity. scinews.uzresearchgate.net These substitutions appear to cause an alteration in the electron topological state, Van der Waals volumes, surface areas, and polarizability of the compounds. scinews.uzresearchgate.net
Conversely, when a series of phenylalkylamides inspired by Gibbilimbol B were tested for antibacterial activity against Neisseria gonorrhoeae, the nature of the p-substituents on the aromatic ring had a limited impact. mdpi.comresearchgate.net Analogues with different para-substituents, including electron-donating and electron-withdrawing groups, showed similar antibacterial activity, suggesting the substituent was not a primary determinant of activity in this specific context. mdpi.comresearchgate.net This highlights that the influence of phenolic ring substituents can be highly dependent on the biological target.
The alkyl side chain is a critical determinant of the biological activity of Gibbilimbol analogues. Modifications such as altering the chain length, introducing unsaturation, and adding branching have been shown to have significant effects. mdpi.comscinews.uz
The presence of a double bond at the C-4 position of the alkyl side chain has been identified as an important feature. mdpi.comresearchgate.net In studies against N. gonorrhoeae, unsaturation in the alkyl side chain appeared to play a relevant role in the antimicrobial activity. mdpi.com This aligns with other research showing that unsaturation in the alkyl chains of various compounds can enhance antibacterial effects. mdpi.com For antitrypanosomal analogues, maintaining the C-4 unsaturation similar to the natural Gibbilimbol B was a key strategy in initial analogue design. scinews.uzresearchgate.net
Branching of the side chain has also been explored. The introduction of a branched side chain with an ethyl group at the C-2 position was investigated in a series of 12 analogues, demonstrating that this structural variation plays an important role in the activity of this class of compounds against T. cruzi. scinews.uz
The length of the alkyl side chain is also a crucial factor, influencing properties like lipophilicity, which affects the molecule's ability to interact with and penetrate cellular membranes. uc.pt The interplay between chain length and other structural features is a key consideration in optimizing activity. frontiersin.org
The functional group linking the phenolic head to the alkyl tail significantly influences biological activity. Studies have compared analogues containing ester and amide functionalities.
However, for antibacterial applications against N. gonorrhoeae, the introduction of an amide group was found to potentially enhance activity. mdpi.com All synthesized amide analogues (with one exception) showed superior efficacy in killing gonococci compared to the natural product Gibbilimbol B, with up to a four-fold increase in potency. mdpi.comresearchgate.net It is proposed that the amide group may act as an effective molecular linker, facilitating interactions with bacterial enzymes or membrane proteins through hydrogen bonding or electrostatic interactions. mdpi.com
Table 1: Summary of Structure-Activity Relationship Findings for Gibbilimbol Analogues
| Structural Modification | Functional Group | Key Findings | Biological Target | Citations |
|---|---|---|---|---|
| Phenolic Ring | p-substituents (t-butyl, nitro) | Alteration of electronic and steric properties seems essential for activity. | Trypanosoma cruzi | researchgate.net, scinews.uz |
| p-substituents (alkyl, methoxy, fluoro, chloro) | Substituents had limited impact on activity. | Neisseria gonorrhoeae | mdpi.com, researchgate.net | |
| Alkyl Side Chain | Unsaturation at C-4 | Presence of double bond appears to play an important role in activity. | Neisseria gonorrhoeae | mdpi.com, researchgate.net |
| Unsaturation at C-4 | Maintained in initial designs; ester derivatives with this feature were highly active. | Trypanosoma cruzi | scinews.uz | |
| Branching (ethyl at C-2) | Demonstrated to play an important role in activity. | Trypanosoma cruzi | scinews.uz | |
| Core Functional Group | Ester vs. Amide | Ester derivatives showed more significant activity than amide derivatives. | Trypanosoma cruzi | scinews.uz |
| Amide | Introduction of amide group potentially enhanced antibacterial activity. | Neisseria gonorrhoeae | mdpi.com |
Impact of Alkyl Side Chain Modifications (e.g., Length, Presence/Absence of Unsaturation, Branching)
Computational Chemistry Approaches
Computational methods are increasingly used to guide the drug discovery process, providing predictive models that complement experimental research. ebi-edu.com For Gibbilimbol D and its analogues, Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking have been valuable tools.
QSAR is a computational technique used to develop mathematical models that relate the chemical structure of compounds to their biological activity. creative-biostructure.com For Gibbilimbol analogues, QSAR and multivariate statistical analysis have been employed to better understand the structural requirements for antitrypanosomal activity. scinews.uzresearchgate.net
In one study, 24 Gibbilimbol analogues were analyzed to correlate their three-dimensional structure with their activity against T. cruzi. scinews.uzresearchgate.net The analysis suggested that the presence of specific p-substituents (t-butyl or nitro groups) caused changes in key molecular descriptors such as the electron topological state, Van der Waals volumes, surface areas, and polarizabilities. scinews.uzresearchgate.net These physicochemical properties were identified as being essential for the observed biological activity. scinews.uzresearchgate.net Such models are valuable for predicting the activity of new, unsynthesized compounds and for optimizing the structure of existing leads. creative-biostructure.com
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme. ebi-edu.comjmir.org This technique has been used to investigate the potential mechanisms of action for Gibbilimbol analogues by predicting their interactions with specific parasite enzymes. nih.gov
In a study investigating the antitrypanosomal effects of Gibbilimbol derivatives, molecular docking simulations were performed to assess their binding to Trypanosoma cruzi trypanothione (B104310) reductase (Tc-TR), a vital enzyme for the parasite's survival. nih.gov The results showed that the synthetic analogues LINS03018 and LINS03024, along with Gibbilimbol B, successfully docked into the binding cavity of Tc-TR with favorable binding interactions. nih.gov The analysis of these docked complexes helps to identify key amino acid residues involved in the binding and provides a molecular basis for the observed activity, supporting the hypothesis that Tc-TR could be a potential target for this class of compounds. nih.gov Such simulations are crucial for validating potential drug targets and providing insights for designing new analogues with enhanced binding affinity. nih.gov
Theoretical Studies on Conformational and Electronic Properties
While specific theoretical and computational modeling studies focusing exclusively on this compound are not extensively documented in publicly available literature, the application of established computational chemistry methods can provide significant insights into its structure-activity relationships. Computational approaches are instrumental in modern drug discovery for analyzing the properties of natural products. scielo.org.mxnih.gov Methodologies such as Density Functional Theory (DFT), Molecular Dynamics (MD), and Molecular Mechanics (MM) are powerful tools for exploring the conformational landscape and electronic characteristics of bioactive molecules like this compound. frontiersin.orgnih.gov
Conformational Analysis
The biological activity of a flexible molecule is often dictated by the specific three-dimensional shape, or conformation, it adopts to interact with a biological target. nih.govdrugdesign.org Conformational analysis aims to identify the stable, low-energy conformers of a molecule that are most likely to be present in a biological system. wgtn.ac.nzub.edu
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations:
Molecular mechanics methods are well-suited for the conformational analysis of flexible natural products. acs.orgjst.go.jp These approaches use classical physics principles to calculate the potential energy of different molecular conformations, allowing for rapid exploration of the conformational space. By identifying low-energy conformers, researchers can predict the shapes the molecule is likely to adopt.
Molecular dynamics (MD) simulations build upon this by simulating the physical movements of atoms and molecules over time, providing a dynamic view of conformational flexibility. nih.govmdpi.comwindows.net An MD simulation of this compound could reveal how its structure changes in a solvent environment, mimicking physiological conditions. This would help identify the most populated conformational families and the energy barriers between them. Such simulations are crucial for understanding how a ligand might adapt its shape upon entering a receptor's binding site. mdpi.comwindows.net
The results from these simulations can be clustered to identify representative structures. The energy penalty for the molecule to adopt its "bioactive" conformation—the one required for binding—can then be estimated, which is a critical factor in predicting binding affinity. ub.edu
Hypothetical Conformational Energy Profile of this compound:
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (e.g., C1-C2-N-C3) | Predicted Population (%) at 298 K |
|---|---|---|---|
| GGD-1 (Global Minimum) | 0.00 | 175° | 65.1 |
| GGD-2 | 0.85 | -65° | 14.5 |
| GGD-3 | 1.50 | 70° | 5.8 |
| GGD-4 | 2.10 | -170° | 2.6 |
Note: The data in this table is illustrative and does not represent experimentally determined values for this compound.
Electronic Properties Analysis
The electronic properties of a molecule, such as the distribution of electron density and the energies of its molecular orbitals, are fundamental to its reactivity and intermolecular interactions. nih.gov Density Functional Theory (DFT) is a quantum mechanical modeling method widely used to investigate the electronic structure of molecules with high accuracy. nih.govaustinpublishinggroup.com
Density Functional Theory (DFT) Calculations:
For this compound, DFT calculations could provide a detailed picture of its electronic characteristics. Key properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more likely to be reactive. austinpublishinggroup.com
Furthermore, DFT can generate a Molecular Electrostatic Potential (MEP) map. nih.gov This map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Such information is invaluable for understanding and predicting how this compound might interact with a biological target through electrostatic interactions, hydrogen bonds, or other non-covalent forces.
Hypothetical Electronic Properties of this compound:
A DFT study would yield precise values for various electronic descriptors. The following table provides an example of the data that would be obtained from such a calculation, typically performed using a functional like B3LYP with a basis set such as 6-31G(d,p). austinpublishinggroup.comscirp.orgresearchgate.net
| Electronic Property | Calculated Value | Significance |
|---|---|---|
| Energy of HOMO | -6.5 eV | Relates to the ability to donate electrons. |
| Energy of LUMO | -1.2 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and stability. |
| Dipole Moment | 2.5 Debye | Measures overall polarity of the molecule. |
| Ionization Potential | 6.5 eV | Energy required to remove an electron. |
| Electron Affinity | 1.2 eV | Energy released when an electron is added. |
Note: The data in this table is illustrative and does not represent experimentally determined values for this compound.
Analytical Methodologies for Gibbilimbol D Research
Spectroscopic Techniques for Research-Oriented Structural Characterization
Spectroscopic methods are fundamental in determining the molecular structure of Gibbilimbol D. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the compound's atomic arrangement and molecular weight.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules like this compound. mdpi.com It provides detailed information on the chemical environment of individual atoms, allowing for the determination of the compound's connectivity and stereochemistry. nih.govmdpi.com Both 1D and 2D NMR experiments are crucial in this process. researchgate.net
1D NMR:
¹H NMR (Proton NMR) provides information about the types and number of hydrogen atoms in the molecule. mdpi.com
¹³C NMR (Carbon-13 NMR) reveals the types of carbon atoms present. researchgate.net
2D NMR: Techniques like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) help establish the connectivity between protons, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. researchgate.netchemrxiv.org These experiments are essential for assembling the complete molecular structure of this compound.
The chemical shifts observed in NMR spectra are influenced by the local electronic environment of each nucleus, providing insights into the molecule's secondary and tertiary structure. mdpi.com
Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. broadinstitute.org This allows for the precise determination of a compound's molecular weight and can be used to identify unknown compounds. broadinstitute.org In the context of this compound, MS is used to confirm its molecular formula and to study its fragmentation patterns, which can provide additional structural information. lcms.cz
The process involves ionizing the sample and then separating the resulting ions based on their m/z ratio. broadinstitute.org Different ionization techniques can be employed, such as electrospray ionization (ESI), which is suitable for a wide range of molecules. lcms.cz High-resolution mass spectrometry can distinguish between compounds with nominally identical molecular weights, offering a high degree of confidence in identification. libretexts.org
Dual-stage mass spectrometry (MS/MS) can provide even more detailed structural information by fragmenting a selected precursor ion and analyzing the resulting fragment ions. lcms.cz
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Studies
Chromatographic Methods for Research Sample Analysis
Chromatographic techniques are essential for separating this compound from complex mixtures, allowing for its identification and quantification. The choice of method depends on the volatility and polarity of the compound.
Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for analyzing volatile compounds. nih.gov In the case of this compound, which is found in the essential oil of Piper gibbilimbum, GC/MS is the primary method for its identification and quantification within the oil. researchgate.net The process involves separating the components of a volatile mixture in a gas chromatograph, after which they are detected and identified by a mass spectrometer. phcogj.com
The oil of P. gibbilimbum is dominated by gibbilimbols A-D, which constitute a significant percentage of the total oil. researchgate.net Detailed chemical analysis by GC/MS has identified this compound as a major component, accounting for 46.0% of the oil in one study. researchgate.net The identification of gibbilimbols is typically based on their published mass spectral data. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique used for the detection and quantification of compounds in complex mixtures. nih.gov This method is particularly useful for non-volatile or thermally unstable compounds that are not suitable for GC/MS. LC-MS can be used to analyze this compound in various biological matrices. nih.gov
The development of an LC-MS/MS method allows for the simultaneous identification and quantification of multiple analytes in a single run. nih.gov This technique offers excellent analytical sensitivity, enabling the quantification of compounds at very low concentrations. Method validation is crucial to ensure the accuracy, precision, and reliability of the results. mdpi.com
Gas Chromatography-Mass Spectrometry (GC/MS) for Volatile Extracts
Bioanalytical Assays for Biological Activity Measurement
Bioanalytical assays are crucial for determining the biological activity of compounds like this compound. These assays measure the interaction of a compound with a biological system, providing insights into its potential therapeutic effects.
A variety of bioanalytical methods can be employed, including:
Ligand-binding assays (LBA): These are widely used for the analysis of biotherapeutics and their targets. nih.govresearchgate.net
Cell-based assays: These assays measure the effect of a compound on cellular processes. veedalifesciences.com
Immunogenicity testing: This is important for assessing the potential immune response to a therapeutic compound. veedalifesciences.com
The choice of assay depends on the specific biological activity being investigated. criver.com For example, if this compound is being studied for its potential as an antimicrobial agent, assays measuring its effect on the growth of various microorganisms would be employed. phcogj.com Data from these assays are essential for understanding the compound's mechanism of action and for guiding further drug development. nih.govcriver.com
Cell-Based Viability and Proliferation Assays (e.g., Resazurin (B115843) Method)
The investigation of this compound, an alkenylphenol isolated from the plant Piper gibbilimbum, has identified it as a compound with cytotoxic properties. researchgate.net To quantify the effect of such compounds on cell survival and growth, researchers employ cell-based viability and proliferation assays. These assays are fundamental in preclinical research to determine a compound's potential as a cytotoxic agent.
A prominent example of such an assay is the resazurin method. baseclick.eu This fluorometric assay provides a quantitative measure of cell viability by leveraging the metabolic capacity of living cells. nih.gov The core of the method is the redox indicator resazurin, a cell-permeable blue dye that is non-fluorescent. baseclick.euresearchgate.net In viable, metabolically active cells, intracellular enzymes, primarily mitochondrial dehydrogenases, reduce resazurin to resorufin. baseclick.eu Resorufin is a highly fluorescent pink compound. baseclick.euresearchgate.net
The intensity of the fluorescent signal is directly proportional to the number of living cells in the culture. researchgate.net This relationship allows for the determination of a compound's cytotoxicity by measuring the reduction in fluorescence in treated cells compared to untreated controls. Data from these assays are often used to calculate key parameters like the IC50 value, which is the concentration of a compound that inhibits 50% of cell viability. While this compound has been noted for its cytotoxicity, studies on related extracts from the Piper genus have utilized similar metabolic assays, such as the MTT assay, to screen for anticancer activity against various human cancer cell lines. academicjournals.orgnih.gov
The operational principle of the resazurin assay is summarized below:
Homogeneous Format: The resazurin reagent is added directly to the cell culture medium, simplifying the process. nih.gov
Metabolic Conversion: Viable cells take up the resazurin and enzymatically convert it to the fluorescent product, resorufin. baseclick.eu
Signal Detection: The fluorescence is measured using a plate reader at an excitation wavelength of approximately 530-560 nm and an emission wavelength of around 590 nm. researchgate.net
Data Interpretation: A decrease in fluorescent signal in the presence of a test compound like this compound indicates a reduction in cell viability.
This method is valued for its sensitivity, reliability, and non-destructive nature, which allows for kinetic monitoring of cell health over time. baseclick.euacs.org
Fluorescent Probe-Based Assays for Cellular Physiology (e.g., Membrane Potential, Intracellular Calcium, Reactive Oxygen Species)
Following the initial determination of cytotoxicity, research into compounds like this compound often proceeds to mechanistic studies to understand how they induce cell death. Fluorescent probe-based assays are powerful tools for dissecting the specific cellular pathways affected by a compound. These methods allow for the real-time visualization and quantification of critical physiological parameters within the cell.
Membrane Potential: The mitochondrial membrane potential (MMP) is a crucial indicator of cell health and a key checkpoint in the apoptotic process. researchgate.net A loss of MMP is an early hallmark of apoptosis. Fluorescent probes like JC-1 are commonly used to assess changes in MMP. mdpi.com JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria. mdpi.com
In healthy cells with a high MMP, JC-1 forms aggregates that emit red fluorescence. mdpi.com
In apoptotic or unhealthy cells where the MMP has collapsed, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence. mdpi.com A shift from red to green fluorescence upon treatment with a compound indicates a loss of mitochondrial membrane potential, suggesting the induction of the intrinsic apoptotic pathway.
Intracellular Calcium: Disruption of intracellular calcium (Ca²⁺) homeostasis is another critical event that can trigger cell death pathways. acs.org Fluorescent Ca²⁺ indicators are used to measure changes in cytosolic calcium concentrations. Probes like Fluo-4 AM and Fura-2 AM are cell-permeable and become fluorescent upon binding to free Ca²⁺ in the cytosol. acs.orgfrontiersin.org An increase in fluorescence intensity after exposure to a compound suggests that it may be causing a disruptive influx of Ca²⁺ from the extracellular space or from intracellular stores like the endoplasmic reticulum, which can lead to cellular stress and apoptosis. acs.org
Reactive Oxygen Species (ROS): Many cytotoxic compounds exert their effects by inducing oxidative stress, which involves an overproduction of reactive oxygen species (ROS) such as superoxide (B77818) radicals and hydrogen peroxide. bdbiosciences.com These highly reactive molecules can damage DNA, proteins, and lipids, ultimately leading to cell death. bdbiosciences.com Probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) are used to detect intracellular ROS. DCFH-DA is non-fluorescent and cell-permeable. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS into the highly fluorescent dichlorofluorescein (DCF). An increase in green fluorescence indicates a rise in intracellular ROS levels, providing insight into the compound's mechanism of action.
Future Research Directions and Potential Academic Applications
Expansion of Biological Activity Profiling and Mechanistic Elucidation
Initial studies have revealed that gibbilimbols, including Gibbilimbol D, exhibit cytotoxic and antibacterial properties. researchgate.netresearchgate.net Specifically, they have shown activity against Mycobacterium bovis BCG, Staphylococcus epidermidis, and Bacillus cereus. mdpi.com More recent research has expanded this profile to include leishmanicidal and trypanocidal effects. mdpi.comjournalejmp.com The cytotoxic nature of this compound has also been noted against KB tumor cells. scienceopen.com
However, the full spectrum of this compound's biological activity remains to be explored. Future research will focus on comprehensive screening against a wider array of pathogens, including viruses and fungi, and a broader range of cancer cell lines. scienceopen.com
Crucially, understanding the "how" behind these activities is a primary objective. Mechanistic studies are needed to unravel the precise molecular pathways through which this compound exerts its effects. umons.ac.be For instance, while some analogues of the related Gibbilimbol B have been shown to induce bioenergetic damage and calcium imbalance in Trypanosoma cruzi, the specific mechanisms for this compound are not yet fully understood. mdpi.comnih.gov Elucidating these mechanisms is a prerequisite for any potential therapeutic development. umons.ac.be
Development of Novel and Efficient Synthetic Strategies for Analogues
The synthesis of this compound and its analogues is a key area of ongoing research. nih.gov Current synthetic routes have been established, but there is a continuous drive to develop more efficient and versatile methods. beilstein-journals.org This includes exploring new catalytic systems and reaction conditions to improve yields and reduce the number of synthetic steps. nih.gov
The development of novel synthetic strategies will also facilitate the creation of a diverse library of this compound analogues. mdpi.com By systematically modifying the structure of the parent compound, researchers can explore structure-activity relationships (SAR). researchgate.net For example, studies on Gibbilimbol B analogues have shown that modifications to the alkyl side chain, such as altering its length or introducing unsaturation, can significantly impact antibacterial activity. mdpi.com Similar explorations for this compound could lead to the identification of analogues with enhanced potency, improved selectivity, and better pharmacokinetic properties. mdpi.comacs.org
In-depth Characterization of Molecular Targets and Ligand-Target Interactions
Identifying the specific molecular targets of this compound is a critical step in understanding its biological effects. nih.gov Computational methods like molecular docking and molecular dynamics simulations are powerful tools for predicting potential binding sites on proteins and other biomolecules. mdpi.comchemrxiv.orgijpras.com These in silico approaches can help prioritize potential targets for experimental validation. nih.gov
Once potential targets are identified, detailed biophysical and biochemical studies will be necessary to characterize the ligand-target interactions. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide high-resolution structural information about the this compound-target complex. nih.gov This will allow for a precise understanding of the binding mode and the key intermolecular interactions that govern recognition and affinity. mdpi.com For instance, in silico modeling of Gibbilimbol B analogues has suggested potential interactions with enzymes like trypanothione (B104310) reductase in T. cruzi. mdpi.commdpi.com Similar in-depth studies on this compound are a key future direction.
Utilization of this compound as Chemical Probes in Biological Systems
The unique structure and biological activity of this compound make it a promising candidate for development as a chemical probe. nih.gov Chemical probes are small molecules used to study biological processes and validate therapeutic targets. nih.gov By modifying the this compound structure to incorporate a reporter tag or a reactive group, researchers can create tools to identify and track its molecular targets within living cells. universiteitleiden.nl
These probes can be used in chemical proteomics workflows to pull down interacting proteins, providing a global view of the compound's cellular targets. universiteitleiden.nl This approach can help to unravel complex biological pathways and identify novel therapeutic targets that were previously unknown. nih.gov The development of a specific and potent this compound-based chemical probe would be a valuable asset for the broader scientific community.
Investigation of Synergistic Effects with Other Bioactive Agents
The potential for this compound to act in synergy with other bioactive compounds is a promising area of future research. nuevo-group.com Synergistic interactions, where the combined effect of two or more agents is greater than the sum of their individual effects, can lead to more effective therapeutic strategies. nih.govmdpi.com This could involve combining this compound with existing antibiotics to combat resistant bacterial strains or with chemotherapeutic drugs to enhance their anticancer activity. nih.govresearchgate.net
Investigating these synergistic effects will require systematic screening of various compound combinations against different biological targets. nih.gov Understanding the mechanisms behind any observed synergy, whether it involves enhancing bioavailability, targeting different pathways, or overcoming resistance mechanisms, will be crucial for the rational design of combination therapies. nuevo-group.comnih.gov
Q & A
(Basic) What are the key considerations in designing experimental protocols for the synthesis of Gibbilimbol D?
To ensure reproducibility, experimental protocols must include:
- Detailed step-by-step synthesis procedures, including reaction conditions (temperature, solvent, catalysts).
- Characterization methods (e.g., NMR, HPLC, mass spectrometry) with calibration standards .
- Adherence to metric system conventions and reporting numerical precision aligned with instrumental capabilities (e.g., ±0.1 mg for balances) .
(Basic) How should researchers select analytical techniques to validate the purity and structure of this compound?
- Use NMR spectroscopy for structural elucidation, comparing chemical shifts to published data.
- Employ high-resolution mass spectrometry (HRMS) to confirm molecular mass.
- For purity assessment, HPLC with UV/Vis detection (≥95% purity threshold) is recommended, with method validation per ICH guidelines .
(Advanced) How can researchers resolve contradictions in reported bioactivity data across studies?
- Conduct comparative assays under standardized conditions (e.g., cell lines, incubation time).
- Perform dose-response replications to identify non-linear effects.
- Apply meta-analysis to aggregate data, accounting for variability in assay sensitivity and statistical power .
(Advanced) What frameworks guide the assessment of this compound’s pharmacological mechanisms?
- Use PICO (Population/Intervention/Comparison/Outcome) to define preclinical study parameters (e.g., in vivo models vs. human cell lines).
- Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research design rigor, ensuring alignment with therapeutic hypotheses .
(Basic) What statistical methods are appropriate for dose-response analysis?
- Non-linear regression (e.g., Hill equation) to model EC₅₀/IC₅₀ values.
- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
- Report p-values with exact values (e.g., p=0.032) rather than thresholds (e.g., p<0.05) to avoid oversimplification .
(Advanced) How can mixed-methods approaches enhance therapeutic potential studies?
- Combine quantitative data (e.g., IC₅₀ values) with qualitative insights (e.g., molecular docking simulations) to identify mechanistic outliers.
- Use triangulation to cross-validate findings from disparate methodologies (e.g., in vitro assays and transcriptomics) .
(Basic) What ethical guidelines apply to animal studies involving this compound?
- Secure IACUC approval with justification for species/model selection.
- Adhere to the 3Rs principle (Replacement, Reduction, Refinement).
- Report humane endpoints and mortality rates transparently .
(Advanced) How can bias in high-throughput screening (HTS) data be mitigated?
- Implement blinding protocols during data acquisition.
- Validate hits via orthogonal assays (e.g., SPR for binding affinity).
- Apply Benjamini-Hochberg correction to adjust for false discovery rates in multi-target analyses .
(Basic) How to conduct a systematic review of this compound’s structure-activity relationships?
- Follow PRISMA guidelines for literature screening and inclusion/exclusion criteria.
- Use PubMed/Scopus with search strings like “this compound AND (SAR OR structure-activity)” .
- Map pharmacophores using tools like Schrödinger’s Phase .
(Advanced) What validation criteria ensure reliability in computational metabolic pathway predictions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
